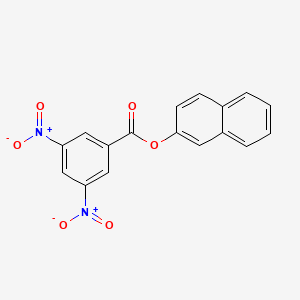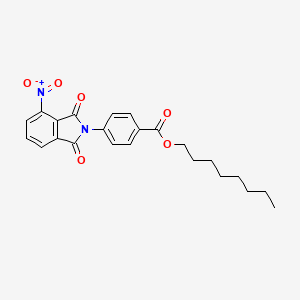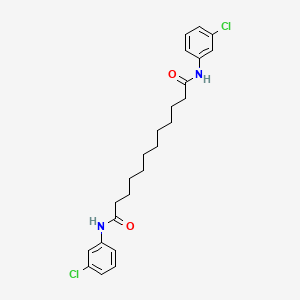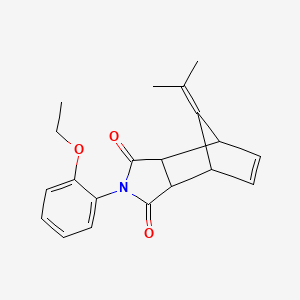
Naphthalen-2-yl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 3,5-dinitrobenzoate is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of naphthalene and benzoic acid, characterized by the presence of nitro groups at the 3 and 5 positions of the benzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with naphthalen-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: The major products would be naphthalen-2-yl 3,5-diaminobenzoate.
Substitution: Depending on the substituents introduced, various halogenated or alkylated derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl 3,5-dinitrobenzoate has shown promise in several scientific research applications:
Wirkmechanismus
The primary mechanism of action of naphthalen-2-yl 3,5-dinitrobenzoate involves the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine . Additionally, the compound has been shown to modulate oxidative stress pathways, including the Nrf2 and NF-κB pathways, which play crucial roles in cellular responses to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
3,5-Dinitrobenzoic acid: While it shares the nitrobenzoate moiety, it does not have the naphthalene group, leading to different applications and properties.
Naphthalen-2-yl 4-nitrobenzoate: Similar structure but with only one nitro group, which affects its chemical and biological behavior.
Uniqueness
Naphthalen-2-yl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dual nitro groups enhance its potential as an acetylcholinesterase inhibitor and its ability to modulate oxidative stress pathways, making it a promising candidate for further research in medicinal chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
93261-40-6 |
|---|---|
Molekularformel |
C17H10N2O6 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
naphthalen-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H10N2O6/c20-17(13-7-14(18(21)22)10-15(8-13)19(23)24)25-16-6-5-11-3-1-2-4-12(11)9-16/h1-10H |
InChI-Schlüssel |
GTURDWLFGLJWBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B15014269.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15014277.png)
![methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B15014280.png)

![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15014289.png)

![2,4-dichloro-6-[(E)-({4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}imino)methyl]phenol](/img/structure/B15014299.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15014311.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B15014315.png)
![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B15014326.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15014328.png)

![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014347.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
